N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide

Description

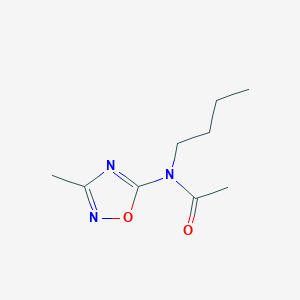

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide is an acetamide derivative featuring a 1,2,4-oxadiazole heterocycle substituted with a methyl group at the 3-position. Key physicochemical properties include its liquid state at room temperature and a refractive index (η<sup>20</sup>) of 1.4748 . The compound’s synthesis typically involves coupling reactions between N-butylacetamide precursors and 3-methyl-1,2,4-oxadiazole intermediates under controlled conditions, as evidenced by its structural analogs in the literature .

Properties

CAS No. |

62347-38-0 |

|---|---|

Molecular Formula |

C9H15N3O2 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

N-butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide |

InChI |

InChI=1S/C9H15N3O2/c1-4-5-6-12(8(3)13)9-10-7(2)11-14-9/h4-6H2,1-3H3 |

InChI Key |

OPRRTFQUFRDUMM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=NC(=NO1)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide typically involves the reaction of an appropriate amidoxime with a suitable acylating agent. One common method involves the use of carbonyl diimidazole (CDI) in toluene as a solvent . The reaction conditions often require heating to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research indicates that compounds containing oxadiazole moieties, including N-butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide, exhibit significant antimicrobial and anticancer activities. The unique structural features of this compound enhance its interaction with biological targets, potentially leading to the development of new therapeutic agents.

Case Study:

A study published in Molecules discusses the synthesis and characterization of oxadiazole derivatives, highlighting their biological activities against various pathogens and cancer cell lines. The results suggest that these compounds could serve as lead structures for drug development targeting microbial infections and cancer .

Modulation of Metabolic Pathways

This compound has been investigated for its role in modulating metabolic pathways. Specifically, it has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism.

Research Insight:

A study focusing on N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides found that similar compounds could act as dual modulators of ACC and peroxisome proliferator-activated receptors (PPARs), indicating a promising avenue for treating metabolic disorders such as obesity and type 2 diabetes .

Development of Functional Materials

The unique chemical structure of this compound allows it to be incorporated into various materials to enhance their properties. Its potential use in creating polymers with improved thermal stability and mechanical strength has been explored.

Example:

Research has shown that incorporating oxadiazole derivatives into polymer matrices can significantly improve their thermal properties and resistance to degradation. This application is particularly relevant in the development of high-performance materials for electronics and aerospace industries .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to confirm the structure and purity of the synthesized compound.

| Synthesis Step | Reaction Type | Reagents Used |

|---|---|---|

| Step 1 | Alkylation | Butyl bromide |

| Step 2 | Cyclization | Hydrazine hydrate |

| Step 3 | Acetylation | Acetic anhydride |

Mechanism of Action

The mechanism of action of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Modified Heterocycles or Substituents

The following table summarizes critical properties of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide and related compounds:

Key Observations:

Heterocycle Substitution :

- Replacement of the 1,2,4-oxadiazole with a thiadiazole (e.g., N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-hexyl phenyl acetamide) increases melting points (57–134°C vs. liquid state of the target compound), likely due to enhanced intermolecular interactions from sulfur’s polarizability .

- Benzaldehyde derivatives with 3-methyl-1,2,4-oxadiazole (e.g., 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde) exhibit solid states, emphasizing the role of the acetamide group in reducing crystallinity .

Biological Activity

N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide is a synthetic compound that incorporates the oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological potential, synthesis, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a butyl group attached to an acetamide linked to a 3-methyl-1,2,4-oxadiazole ring. The synthesis typically involves the cyclization of hydrazides with carboxylic acids under dehydrating conditions to form the oxadiazole ring, followed by the attachment of the butyl and acetamide groups through standard organic synthesis techniques .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb). A study found that related compounds displayed excellent metabolic stability and bioavailability with promising activity against resistant Mtb strains .

Anticancer Properties

The anticancer potential of oxadiazole derivatives is notable. Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. For example, thiazole and oxadiazole-containing compounds were shown to induce apoptosis in cancer cells through interactions with apoptotic proteins . The structure–activity relationship (SAR) studies suggest that modifications in the oxadiazole ring can enhance anticancer activity by improving binding affinity to target proteins involved in cell proliferation .

The mechanisms through which this compound exerts its biological effects include:

- Protein Interaction : Molecular docking studies indicate that this compound may interact with proteins involved in apoptosis pathways and microbial metabolism. Such interactions are crucial for its therapeutic potential.

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of acetyl-CoA carboxylase (ACC), which plays a vital role in fatty acid metabolism. By modulating ACC activity, these compounds could be beneficial in treating metabolic disorders like obesity and type 2 diabetes .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

Several case studies highlight the practical applications of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response with lower IC50 values compared to standard antibiotics.

- Cytotoxicity in Cancer Research : A series of thiazole and oxadiazole derivatives were tested against various cancer cell lines (e.g., A431). The most active compounds showed IC50 values significantly lower than those of established chemotherapeutics like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.